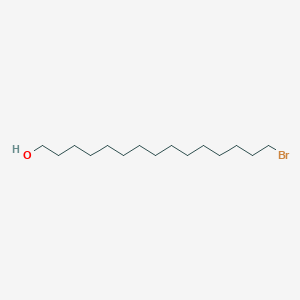

15-Bromopentadecan-1-ol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of brominated organic compounds can be complex, involving multiple steps and specific conditions. For instance, the synthesis of 15-hydroxypentadecanoic acid from 10-undecenoic acid involves the condensation of the sodium salt of 11-bromoundecanoic acid with a silicon-based reagent in the presence of a lithium copper chloride catalyst . This method indicates that brominated fatty acids can be synthesized from simpler brominated precursors using appropriate catalysts and reagents.

Molecular Structure Analysis

While the molecular structure of 15-Bromopentadecan-1-ol is not provided, the analysis of related compounds can offer insights. The crystal structure of a complex indole derivative with a bromine atom in its structure was determined, showing that it crystallizes in the triclinic system and features hydrogen bonding and C-H...π interactions . These interactions are crucial for the stability of the molecular structure and could be relevant when considering the molecular structure of 15-Bromopentadecan-1-ol.

Chemical Reactions Analysis

The chemical reactions involving brominated compounds can vary widely depending on the functional groups present. The provided papers do not detail specific reactions for 15-Bromopentadecan-1-ol, but the synthesis of related compounds suggests that brominated organic molecules can participate in condensation reactions and may be subject to catalysis by transition metal complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 15-Bromopentadecan-1-ol are not discussed in the provided papers. However, the properties of brominated compounds generally include higher molecular weights and densities compared to their non-brominated counterparts, and they may exhibit different solubility and reactivity profiles due to the presence of the bromine atom. The crystalline nature of some brominated compounds, as shown in the indole derivative , suggests that 15-Bromopentadecan-1-ol may also crystallize under certain conditions, which could affect its physical properties.

Wissenschaftliche Forschungsanwendungen

Synthesis and Labeling in Chemistry

- Synthesis of Labelled Compounds : 15-Bromopentadecan-1-ol and its derivatives have been used in the synthesis of various labeled compounds. For instance, 15-(p-Iodophenyl) pentadecanoic acid, labelled with carbon-14, was synthesized for potential applications in radiopharmaceutical studies (Le Bars et al., 1986).

Marine Natural Products and Biological Studies

- Extraction from Marine Algae : Compounds similar to 15-Bromopentadecan-1-ol, like halogenated terpenes and C15-acetogenins, have been isolated from marine red algae. These compounds are studied for their structural properties and potential biological activities (Ji, Li, & Wang, 2008).

- Cytotoxicity Assays : Related halogenated nonterpenoid C(15)-acetogenins have been tested for cytotoxicity against tumor cell lines, although they were found inactive at certain concentrations (Ji, Li, Li, & Wang, 2007).

Pharmacokinetics and Medical Imaging

- Pharmacokinetics Studies : Research on derivatives of 15-Bromopentadecan-1-ol includes studying their pharmacokinetics and potential as heart agents. For instance, 15-(p-[75Br]bromophenyl)pentadecanoic acid (BPPA) has been explored for its uptake in heart muscle and its application in positron emission tomography (Coenen, Harmand, Kloster, & Stöcklin, 1981).

Synthetic Chemistry

- Synthesis of Fatty Acids : Derivatives of 15-Bromopentadecan-1-ol are used in the synthesis of other fatty acids, such as 15-hydroxypentadecanoic acid. These syntheses contribute to the understanding and development of organic compounds and their potential applications (Zakharkin & Pryanishnikov, 1982).

Safety and Hazards

Zukünftige Richtungen

Biotechnology applications have centered around its use as a substrate for the production of biofuels and other renewable energy sources . As a brominated fatty alcohol, 15-Bromopentadecan-1-ol possesses a hydrophilic head group and a hydrophobic tail group , which could make it a valuable resource in the development of renewable energy technologies.

Wirkmechanismus

Target of Action

15-Bromopentadecan-1-ol is a synthetic brominated fatty alcohol that has been used as a substrate for various enzymes and an inhibitor of enzymes involved in fatty acid metabolism . The primary targets of this compound are therefore the enzymes involved in fatty acid metabolism.

Mode of Action

The compound interacts with its targets, the enzymes involved in fatty acid metabolism, by serving as a substrate for these enzymes or inhibiting their action . This interaction leads to changes in the metabolic processes of fatty acids within the cell.

Biochemical Pathways

The affected pathways primarily involve fatty acid metabolism. As a substrate or inhibitor for enzymes in these pathways, 15-Bromopentadecan-1-ol can influence the production and breakdown of fatty acids within the cell . The downstream effects of these changes can impact various cellular processes, including energy production and storage.

Pharmacokinetics

As a brominated fatty alcohol, it is known to be soluble in water, alcohol, and organic solvents . This solubility can influence its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of 15-Bromopentadecan-1-ol’s action are largely dependent on its role in fatty acid metabolism. By serving as a substrate or inhibitor for enzymes in these pathways, it can influence the balance of fatty acids within the cell. This can have downstream effects on various cellular processes, including energy production and storage .

Eigenschaften

IUPAC Name |

15-bromopentadecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H31BrO/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17/h17H,1-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFKUZUMZRQLYCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCO)CCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30337654 | |

| Record name | 15-bromopentadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59101-27-8 | |

| Record name | 15-bromopentadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 59101-27-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

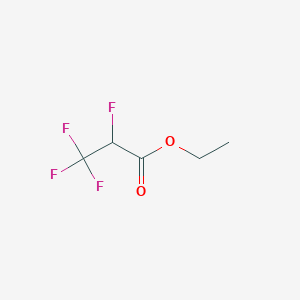

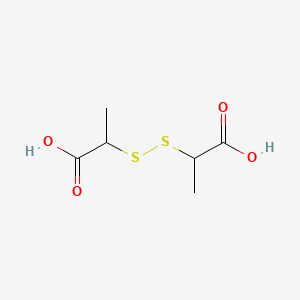

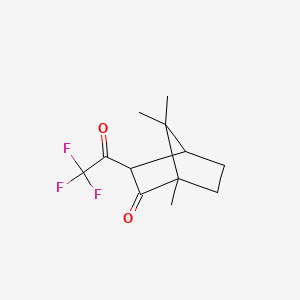

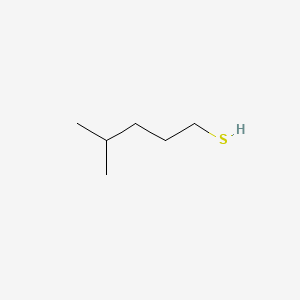

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.